REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.Cl.[CH3:12][O:13][C:14](=[O:17])[CH2:15][NH2:16].C(N1CCOCC1)C.ON1C2C=CC=CC=2N=N1.C1CCC(N=C=NC2CCCCC2)CC1>ClCCl>[CH3:12][O:13][C:14](=[O:17])[CH2:15][NH:16][C:8]([C:3]1[C:2]([OH:1])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCOCC1
|
Name
|
|
Quantity
|
13.53 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10.83 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with water and with a saturated aqueous solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)C1=NC=CC=C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.33 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |